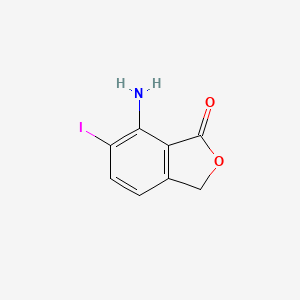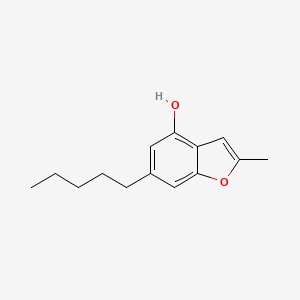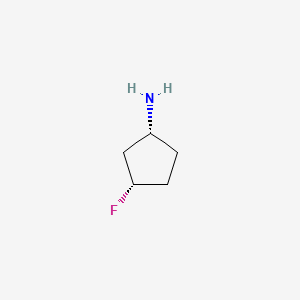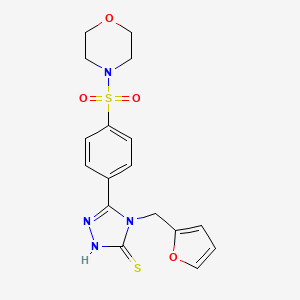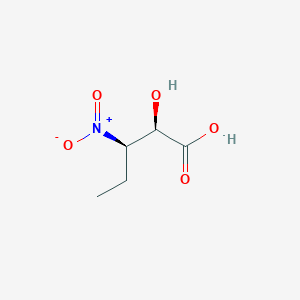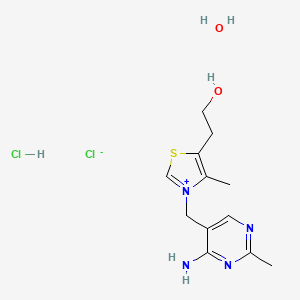
Thiamine Hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine Hydrochloride can be synthesized by reacting thiamine nitrate with hydrochloric acid in methanol. The process involves heating concentrated hydrochloric acid, cooling, drying, and dehydrating the hydrogen chloride gas, which is then introduced into a methanol solution of thiamine nitrate. The reaction mixture is filtered, washed, and dried to obtain Thiamine Hydrochloride .
Industrial Production Methods: Industrial production of Thiamine Hydrochloride typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The use of methanol as a solvent and hydrochloric acid as a reactant is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Thiamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiamine can be oxidized under certain conditions, leading to the formation of thiochrome.
Reduction: It can be reduced to form dihydrothiamine.
Substitution: Thiamine can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Thiochrome
Reduction: Dihydrothiamine
Substitution: Various substituted thiamine derivatives depending on the reactants used.
Scientific Research Applications
Thiamine Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of pyrazolopyranopyrimidines.
Biology: Essential for studying cellular metabolism and energy production.
Industry: Added to food products as a fortification ingredient to prevent nutritional deficiencies.
Mechanism of Action
Thiamine Hydrochloride exerts its effects by converting to thiamine pyrophosphate, an essential coenzyme in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Comparison with Similar Compounds
Thiamine Mononitrate: Another form of Vitamin B1, used similarly in food fortification and supplements.
Pyridoxine Hydrochloride (Vitamin B6): Involved in amino acid metabolism and neurotransmitter synthesis.
Riboflavin (Vitamin B2): Plays a role in energy production and cellular function.
Uniqueness: Thiamine Hydrochloride is unique due to its high hygroscopicity and ability to form various hydrates. This property makes it particularly useful in pharmaceutical formulations where moisture content needs to be controlled .
Properties
Molecular Formula |
C12H20Cl2N4O2S |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH.H2O/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H;1H2/q+1;;;/p-1 |
InChI Key |
HRRGFUABOUTVLC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.O.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
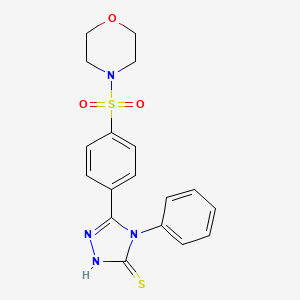
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
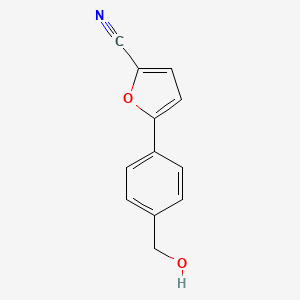
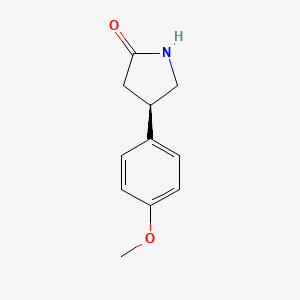
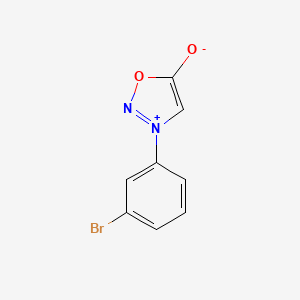
![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)
